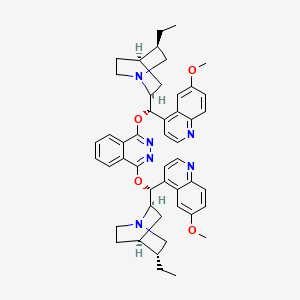

(DHQD)2PHAL

Description

Properties

IUPAC Name |

1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBLVFHJWOYDN-HVLQGHBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458959 | |

| Record name | (DHQD)2PHAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140853-10-7 | |

| Record name | 1,4-Bis(dihydroquinidine)phthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (DHQD)2PHAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Properties of (DHQD)2PHAL: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(DHQD)₂PHAL, or Hydroquinidine 1,4-phthalazinediyl diether, is a cornerstone chiral ligand in modern asymmetric synthesis, most notably for its critical role in the Sharpless Asymmetric Dihydroxylation. Its unique structure, derived from the cinchona alkaloid dihydroquinidine, imparts exceptional efficiency and enantioselectivity in the creation of chiral diols, which are vital intermediates in pharmaceutical development and fine chemical synthesis.[1][2] This guide provides a detailed overview of the spectroscopic properties of (DHQD)₂PHAL, offering a valuable resource for its characterization and application.

Core Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 140853-10-7 | [3] |

| Molecular Formula | C₄₈H₅₄N₆O₄ | [3] |

| Molecular Weight | 778.98 g/mol | [3] |

| Appearance | White to off-white or light yellow crystalline powder | [2] |

| Melting Point | 160 °C (decomposition) | |

| Purity | ≥95% | [3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of (DHQD)₂PHAL reveals electronic transitions within its aromatic quinoline and phthalazine ring systems. The extent of conjugation in these systems dictates the absorption maxima (λmax).

Experimental Protocol: UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis absorption spectrum of (DHQD)₂PHAL is as follows:

-

Sample Preparation: A solution of (DHQD)₂PHAL is prepared in a suitable UV-transparent solvent, such as tetrahydrofuran (THF) or ethanol. A typical concentration for analysis is 25 µg/mL.[4]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm. The solvent used for the sample preparation is also used as the blank reference.

-

Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a key characteristic of the compound.

Fluorescence Spectroscopy

(DHQD)₂PHAL exhibits fluorescence, a property that can be harnessed for quantitative analysis and to study its interactions in different solvent environments. The emission spectrum is characteristic of the molecule's electronically excited state.

Experimental Protocol: Fluorescence Spectroscopy

The following is a generalized protocol for measuring the fluorescence emission spectrum of (DHQD)₂PHAL:

-

Sample Preparation: A dilute solution of (DHQD)₂PHAL is prepared in a suitable solvent. For instance, a 0.1 mM solution in a THF/water mixture can be used.[4]

-

Instrumentation: A spectrofluorometer is used for the analysis.

-

Data Acquisition: An excitation wavelength (λex) is selected, for example, 350 nm.[4] The instrument then scans a range of emission wavelengths to record the fluorescence intensity.

-

Analysis: The resulting fluorescence spectrum plots intensity against emission wavelength, from which the emission maximum (λem) can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the complex structure of (DHQD)₂PHAL, providing detailed information about the connectivity and chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of (DHQD)₂PHAL is outlined below:

-

Sample Preparation: Approximately 5-10 mg of (DHQD)₂PHAL is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered to remove any particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed to obtain the ¹H spectrum.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is carried out to acquire the carbon spectrum.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish correlations between protons and carbons.

-

-

Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz, and integration values are analyzed to assign the signals to specific nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of (DHQD)₂PHAL and to study its fragmentation patterns, which can provide further structural information. For large, non-volatile molecules like (DHQD)₂PHAL, soft ionization techniques are preferred.

Experimental Protocol: Mass Spectrometry

A typical procedure for mass spectrometric analysis of (DHQD)₂PHAL is as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for alkaloid analysis.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

-

Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak ([M+H]⁺) confirms the molecular weight of the compound. Fragmentation patterns can be analyzed using tandem mass spectrometry (MS/MS) to gain further structural insights.

Conclusion

The spectroscopic characterization of (DHQD)₂PHAL is essential for confirming its identity, purity, and for understanding its behavior in various chemical environments. This guide provides a foundational understanding of the key spectroscopic techniques and generalized protocols for the analysis of this important chiral ligand. For detailed quantitative data, researchers are encouraged to consult the primary literature on the synthesis and characterization of (DHQD)₂PHAL and related cinchona alkaloid derivatives.

References

(DHQD)2PHAL: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(DHQD)2PHAL , also known as Hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation reaction. Its ability to induce high enantioselectivity makes it a valuable tool in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides an in-depth overview of the safety and handling guidelines for this compound, tailored for laboratory and research and development environments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Hydroquinidine 1,4-phthalazinediyl diether | --INVALID-LINK-- |

| Synonyms | This compound, 1,4-Bis(9-O-dihydroquinidinyl)phthalazine | --INVALID-LINK-- |

| CAS Number | 140853-10-7 | --INVALID-LINK-- |

| Molecular Formula | C₄₈H₅₄N₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 778.98 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 160 °C (decomposition) | --INVALID-LINK-- |

| Solubility | Soluble in methanol. | --INVALID-LINK-- |

| Storage Temperature | 2-8 °C, protect from light and moisture. | --INVALID-LINK-- |

Safety and Hazard Information

While specific toxicity data for this compound is limited, information on related cinchona alkaloids and hydroquinidine provides valuable insight into its potential hazards.

Toxicological Data

No specific LD50 data for this compound is readily available. However, data for related compounds suggests that it should be handled with care.

| Compound | Route | Species | Dose | Reference |

| Cinchonine | Intraperitoneal | Rat | 152 mg/kg (LD50) | --INVALID-LINK-- |

| Hydroquinidine | Oral | - | Harmful if swallowed | --INVALID-LINK-- |

| Hydroquinidine | Dermal | - | Harmful in contact with skin | --INVALID-LINK-- |

| Hydroquinidine | Inhalation | - | Harmful if inhaled | --INVALID-LINK-- |

General Hazards of Cinchona Alkaloids: Ingestion of large quantities of cinchona alkaloids can lead to a condition known as "cinchonism," with symptoms including tinnitus, headache, nausea, and visual disturbances[1].

GHS Hazard Statements

Based on data for hydroquinidine, the following GHS hazard statements are relevant[2]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Minimize dust generation.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place at 2-8 °C.

-

Protect from light and moisture.

-

Experimental Protocols

This compound is a key component of AD-mix-β, a commercially available reagent mixture for the Sharpless asymmetric dihydroxylation. The following is a general experimental protocol.

Sharpless Asymmetric Dihydroxylation of an Alkene

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alkene (1.0 mmol)

-

AD-mix-β (1.4 g per 1.0 mmol of alkene)

-

tert-Butanol (5 mL)

-

Water (5 mL)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve the alkene (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add AD-mix-β (1.4 g) to the stirred solution.

-

Stir the reaction mixture vigorously at 0 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g).

-

Allow the mixture to warm to room temperature and stir for 30-60 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude diol.

-

Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Sharpless asymmetric dihydroxylation and a general experimental workflow.

Waste Disposal

The primary hazard in waste generated from Sharpless asymmetric dihydroxylation reactions is the presence of osmium tetroxide, which is highly toxic and volatile. Proper quenching and disposal procedures are mandatory.

Quenching of Osmium Tetroxide

Before disposal, any residual osmium tetroxide in the reaction mixture or on contaminated labware must be neutralized.

-

For Reaction Mixtures: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to the reaction mixture and stir vigorously. The disappearance of the dark color indicates the reduction of osmium species[3].

-

For Contaminated Glassware and Surfaces: Rinse with corn oil. The oil will turn black upon reaction with osmium tetroxide, indicating its neutralization[4][5][6][7][8]. Alternatively, surfaces can be wiped with a solution of sodium sulfite or sodium bisulfite[9].

Disposal of Waste

-

Aqueous Waste: After quenching, the aqueous waste containing the reduced osmium species should be collected in a designated hazardous waste container.

-

Solid Waste: this compound solid waste and any contaminated materials (e.g., silica gel, filter paper) should be collected in a separate, clearly labeled hazardous waste container.

-

Contaminated Labware: Disposable items contaminated with osmium tetroxide should be quenched with corn oil or a sulfite solution and then placed in a designated hazardous waste container[4][5][6][7].

Always consult and follow your institution's specific hazardous waste disposal guidelines.

Conclusion

This compound is a powerful and widely used ligand in asymmetric synthesis. While it presents moderate handling hazards, the primary safety concerns arise from its use in conjunction with highly toxic reagents like osmium tetroxide. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound in their synthetic endeavors. A thorough understanding of the reaction, proper handling techniques, and diligent waste management are paramount for ensuring a safe laboratory environment.

References

- 1. litfl.com [litfl.com]

- 2. Hydroquinidine | C20H26N2O2 | CID 91503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bu.edu [bu.edu]

- 5. Disposing Osmium Tetroxide Contaminated Plastic Containers | SynapseWeb [synapseweb.clm.utexas.edu]

- 6. Osmium Tetroxide Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]

- 7. Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures [k-state.edu]

- 8. emsdiasum.com [emsdiasum.com]

- 9. chemistry.ucla.edu [chemistry.ucla.edu]

From Fever Tree to Fine Chemicals: A Technical Guide to the Discovery and Application of Cinchona Alkaloid Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of cinchona alkaloids is a compelling narrative of natural product discovery, medicinal chemistry, and the dawn of asymmetric catalysis. For centuries, the bark of the Cinchona tree, indigenous to the Andean forests of South America, was the only effective treatment for malaria, a disease that has plagued humanity for millennia.[1][2][3] The active constituents, a family of quinoline-based alkaloids, were first isolated in the early 19th century, marking a pivotal moment in the history of medicine.[4][5] Beyond their profound impact on global health, these chiral molecules have found a second life in the realm of synthetic chemistry, where their unique stereochemical properties have been harnessed to create powerful ligands for asymmetric catalysis, enabling the selective synthesis of chiral molecules with remarkable precision. This technical guide provides an in-depth exploration of the discovery, history, and application of cinchona alkaloid ligands, offering researchers and drug development professionals a comprehensive resource on this remarkable class of compounds.

Discovery and History: A Timeline

The journey of cinchona alkaloids from a traditional remedy to indispensable tools in modern chemistry spans several centuries and continents.

-

Pre-17th Century: Indigenous peoples of the Andes are believed to have used the bark of the "fever tree" for its medicinal properties, although concrete evidence of its use specifically for malaria is debated.[6]

-

Early 17th Century: Jesuit missionaries in Peru learned of the bark's efficacy in treating fevers and introduced it to Europe.[2][7] Known as "Jesuit's bark" or "Peruvian bark," it quickly gained recognition as a powerful remedy for malaria.

-

1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the primary active alkaloids from cinchona bark, naming them quinine and cinchonine.[4][5] This breakthrough allowed for standardized dosing and paved the way for chemical synthesis and modification.

-

19th Century: The demand for quinine surged as European colonial expansion into malaria-endemic regions intensified.[3] This led to the establishment of cinchona plantations in other parts of the world, such as Java and India, to secure a stable supply.[7]

-

Mid-20th Century: The rise of synthetic antimalarials like chloroquine reduced the reliance on quinine for malaria treatment.[7] However, the emergence of drug-resistant strains of malaria has led to a renewed interest in quinine and its derivatives.

-

Late 20th Century to Present: The unique chiral structure of cinchona alkaloids caught the attention of synthetic chemists. Their application as ligands in asymmetric catalysis, pioneered by scientists like K. Barry Sharpless, revolutionized the field, enabling the efficient synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The development of the Sharpless Asymmetric Dihydroxylation, which utilizes cinchona alkaloid derivatives as chiral ligands, was a landmark achievement in this area.[8]

Cinchona Alkaloids as Ligands in Asymmetric Catalysis

The four primary cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their dihydro derivatives serve as the foundational scaffolds for a vast library of chiral ligands. Their rigid bicyclic structure, containing multiple stereocenters, provides a well-defined chiral environment that can effectively influence the stereochemical outcome of a chemical reaction.

Key Structural Features for Catalysis

The catalytic activity of cinchona alkaloids stems from several key structural features:

-

Quinuclidine Nitrogen: A basic tertiary amine that can act as a Lewis base or a proton acceptor.

-

C9 Hydroxyl Group: This secondary alcohol can be derivatized to modulate the steric and electronic properties of the ligand and can participate in hydrogen bonding interactions.

-

Quinoline Ring: A rigid aromatic system that contributes to the overall steric bulk and can engage in π-π stacking interactions.

-

Vinyl Group (in quinine and quinidine): This functional group can be modified to create libraries of derivatives.

These features work in concert to create a chiral pocket that can bind to a metal center or a substrate, thereby directing the approach of a reagent to one face of the molecule over the other.

Data Presentation: Performance of Cinchona Alkaloid Ligands

The efficacy of cinchona alkaloid ligands is typically evaluated by the enantiomeric excess (ee) of the product formed in an asymmetric reaction. The following tables summarize the performance of various cinchona alkaloid-derived ligands in several key asymmetric transformations.

Table 1: Enantioselectivity in Sharpless Asymmetric Dihydroxylation of trans-Stilbene

| Ligand | Co-oxidant | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |

| (DHQD)₂PHAL | K₃[Fe(CN)₆] | 0 | >99 | [8] |

| (DHQ)₂PHAL | K₃[Fe(CN)₆] | 0 | >99 | [8] |

| (DHQD)₂PYR | NMO | 0 | 97 | [9] |

| (DHQ)₂PYR | NMO | 0 | 94 | [9] |

Table 2: Enantioselectivity in Asymmetric Michael Addition of Dimethyl Malonate to Cyclohexenone

| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |

| Cinchonidine | Toluene | -78 | 92 | [9] |

| Cinchonine | Toluene | -78 | 88 | [9] |

| Quinine | Toluene | -78 | 75 | [9] |

| Quinidine | Toluene | -78 | 70 | [9] |

Table 3: Enantioselectivity in Asymmetric Aldol Reaction of Isatins with α,β-Unsaturated Ketones

| Catalyst | Substrate | Enantiomeric Excess (ee, %) | Reference |

| Cinchonine-derived thiourea | N-Boc isatin imine | 90 - >99 | [2] |

| Quinine-derived thiourea | 3-nitro-2H-chromenes | up to 99 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use and synthesis of cinchona alkaloid ligands.

Sharpless Asymmetric Dihydroxylation of an Alkene

This protocol is a general procedure for the asymmetric dihydroxylation of an alkene using the commercially available AD-mix-β.

Materials:

-

AD-mix-β

-

tert-Butanol

-

Water

-

Alkene substrate

-

Methanesulfonamide (optional, but recommended for certain substrates)

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene).

-

Add a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).

-

Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, two-phase solution.

-

If using, add methanesulfonamide (1 equivalent based on the alkene).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the alkene substrate (1 mmol) to the vigorously stirred mixture.

-

Continue stirring at 0 °C until the reaction is complete (monitor by TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.

-

Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography on silica gel.

Synthesis of 9-Amino(9-deoxy)epi-Cinchona Alkaloids

This protocol describes a general one-pot procedure for the synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids from the parent alkaloids via a Mitsunobu reaction followed by reduction.[1]

Materials:

-

Cinchona alkaloid (e.g., quinine, quinidine)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium azide (NaN₃)

-

Lithium aluminum hydride (LiAlH₄) or Triphenylphosphine/Water for Staudinger reduction

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

Procedure:

-

Azide Formation (Mitsunobu Reaction):

-

To a solution of the cinchona alkaloid (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 equivalents) dropwise.

-

After stirring for 10 minutes, add diphenylphosphoryl azide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Reduction of the Azide:

-

Using LiAlH₄: Carefully add LiAlH₄ (3 equivalents) portion-wise to the reaction mixture at 0 °C. Stir at room temperature for 6-12 hours. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Using Staudinger Reduction: Add triphenylphosphine (1.2 equivalents) and water (5 equivalents) to the reaction mixture and heat to reflux for 6-12 hours.

-

-

Work-up and Purification:

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in dichloromethane and extract with 1M HCl.

-

Basify the aqueous layer with 2M NaOH and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 9-amino(9-deoxy)epi-cinchona alkaloid.

-

Purify the product by column chromatography or recrystallization.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to cinchona alkaloid ligands.

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

High-Throughput Screening Workflow for Catalyst Optimization

Caption: A typical workflow for high-throughput screening of cinchona alkaloid-based catalysts.

Conclusion

The rich history of cinchona alkaloids, from their origins as a life-saving antimalarial to their current status as indispensable tools in asymmetric synthesis, underscores the profound and often unforeseen potential of natural products. For researchers, scientists, and drug development professionals, a deep understanding of the discovery, modification, and application of these remarkable ligands is essential for the continued development of efficient and selective synthetic methodologies. The ability to rationally design and screen new generations of cinchona alkaloid-derived catalysts holds immense promise for the future of chiral synthesis, with far-reaching implications for the production of pharmaceuticals, agrochemicals, and other fine chemicals. As we continue to unravel the subtleties of their catalytic mechanisms and expand their applications, the legacy of the "fever tree" is set to endure for centuries to come.

References

- 1. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds | Springer Nature Experiments [experiments.springernature.com]

- 2. dovepress.com [dovepress.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

(DHQD)2PHAL: A Comprehensive Technical Guide for Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of (DHQD)2PHAL, a pivotal chiral ligand in modern asymmetric synthesis. It details the compound's core properties, its primary application as a catalyst in the Sharpless Asymmetric Dihydroxylation, experimental protocols for its use, and the exceptional levels of enantioselectivity and yield achievable. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in chiral synthesis and drug development, offering both foundational knowledge and practical guidance.

Core Compound Identification and Properties

This compound, also known by its synonyms Hydroquinidine 1,4-phthalazinediyl diether and 1,4-Bis(9-O-Dihydroquinidinyl)Phthalazine, is a well-established chiral ligand derived from the Cinchona alkaloid dihydroquinidine.[1] It is a cornerstone of asymmetric catalysis, most notably for its role in the Sharpless Asymmetric Dihydroxylation reaction.[2][3]

| Property | Value | Reference |

| CAS Number | 140853-10-7 | [2][4] |

| Molecular Formula | C48H54N6O4 | [2][4][5] |

| Molecular Weight | 778.98 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 160 °C (decomposes) | [1] |

| Optical Rotation | [α]D20 = -257 to -259 ° (c=1.2 in methanol) | [4] |

| Purity | ≥95% to ≥99% (HPLC) | [2][4] |

| Storage | Store at 2 - 8 °C; for stock solutions, -80°C for 6 months or -20°C for 1 month, protected from light and under nitrogen. | [4][5] |

Principle Application: Sharpless Asymmetric Dihydroxylation

The primary and most significant application of this compound is as a chiral ligand in the Sharpless Asymmetric Dihydroxylation of olefins.[2][3] This powerful reaction converts prochiral alkenes into chiral vicinal diols with high enantiomeric purity. Such diols are crucial building blocks in the synthesis of pharmaceuticals and natural products.[3][6]

This compound is the chiral component of the commercially available reagent mixture AD-mix-β .[3][7] The other key components of this mixture are:

-

Osmium Source: A catalytic amount of potassium osmate (K2OsO2(OH)4).

-

Co-oxidant: A stoichiometric amount of potassium ferricyanide (K3Fe(CN)6) to regenerate the osmium catalyst.[3][8]

-

Buffer: Potassium carbonate (K2CO3) to maintain a basic pH, which accelerates the reaction.[8]

The mnemonic for predicting the stereochemical outcome is that AD-mix-β (containing DHQD) typically delivers the hydroxyl groups to the "top face" or β-face of the olefin when drawn in a specific orientation.[3]

Catalytic Cycle and Mechanism

The reaction proceeds through a catalytic cycle involving the formation of an osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic intermediate. Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to restart the cycle.[7]

Performance Data: Yields and Enantioselectivity

The Sharpless Asymmetric Dihydroxylation utilizing this compound (AD-mix-β) is renowned for its high yields and excellent enantioselectivities across a broad range of olefin substrates.

| Substrate (Olefin) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| α,β-Unsaturated Ester | Respective Diol | 89.9 | 98 | [3] |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | 96 | 98 | [9] |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 94 | 98 | [9] |

| 1-Heptene | (R)-1,2-Heptanediol | 71 | 92 | [9] |

| α-Methylstyrene | 1-Phenyl-1,2-ethanediol, 1-methyl | 99 | >99 | [9] |

| Compound 29 (intermediate) | Compound 31 | 90 | - | [6] |

| Compound 111 (intermediate) | Diol 112 | 65 | - | [6] |

Experimental Protocols

The use of pre-packaged AD-mixes makes the execution of the Sharpless Asymmetric Dihydroxylation operationally simple.

General Protocol for Asymmetric Dihydroxylation of an Olefin (1 mmol scale)

This protocol is a standard procedure for the dihydroxylation of 1 mmol of an olefin using AD-mix-β.

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 1.4 g of AD-mix-β with 5 mL of tert-butyl alcohol and 5 mL of water.[10]

-

Dissolution: Stir the mixture at room temperature until all the reagents dissolve, resulting in two clear phases.

-

Cooling: Cool the reaction vessel to 0 °C in an ice bath.

-

Substrate Addition: Add 1 mmol of the olefin to the cooled mixture. For 1,2-disubstituted, trisubstituted, or tetrasubstituted olefins, also add 95 mg of methanesulfonamide.[10]

-

Reaction: Stir the reaction mixture vigorously at 0 °C. The reaction progress can be monitored by TLC. Reaction times typically range from 6 to 24 hours.

-

Quenching: Once the reaction is complete, quench it by adding 1.5 g of sodium sulfite.[10]

-

Work-up: Remove the ice bath and allow the mixture to warm to room temperature while stirring for about an hour. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. If methanesulfonamide was used, it is advisable to wash the combined organic layers with 2N KOH.[10]

-

Isolation: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purification: The crude product, which may contain the ligand, can be purified by flash chromatography on silica gel. The ligand typically does not elute with standard solvent systems like ethyl acetate/hexanes.[10]

Safety and Handling

While this compound itself is not classified as hazardous, its use in the Sharpless Asymmetric Dihydroxylation involves reagents that require careful handling.

-

Osmium Tetroxide and its Salts: Osmium-containing reagents are highly toxic and volatile. They are severe irritants to the eyes and respiratory system. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory.

-

AD-mixes: These mixtures contain potassium ferricyanide, which can release toxic hydrogen cyanide (HCN) gas if acidified. NEVER add acid to AD-mixes or the reaction waste.

-

Waste Disposal: All aqueous waste containing osmium should be collected in a designated, labeled container for proper disposal.

Conclusion

This compound is an indispensable tool in asymmetric synthesis, enabling the reliable and efficient production of highly enantioenriched vicinal diols. Through its formulation in the user-friendly AD-mix-β, the powerful Sharpless Asymmetric Dihydroxylation has become accessible for a wide range of applications, from academic research to the industrial-scale synthesis of complex chiral molecules. Understanding the principles, protocols, and performance data outlined in this guide will empower researchers to effectively leverage this remarkable catalyst in their synthetic endeavors.

References

- 1. This compound - 1,4-Bis(9-O-Dihydroquinidinyl)Phthalazin - Buchler GmbH [buchler-gmbh.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. books.lucp.net [books.lucp.net]

- 10. rroij.com [rroij.com]

Unraveling Stereoselectivity: A Theoretical Deep Dive into (DHQD)2PHAL Catalysis

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Understanding and Predicting Stereochemical Outcomes

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the arsenal of asymmetric catalytic reactions, those employing the cinchona alkaloid-derived ligand (DHQD)2PHAL have proven exceptionally effective. This technical guide delves into the theoretical underpinnings of stereoselectivity in reactions catalyzed by this compound, with a primary focus on the renowned Sharpless asymmetric dihydroxylation. By integrating computational models with experimental observations, we aim to provide a comprehensive resource for researchers seeking to understand, predict, and optimize these powerful transformations.

The Origin of Stereoselectivity: The Sharpless Mnemonic and Its Computational Validation

The remarkable stereoselectivity of the Sharpless asymmetric dihydroxylation, which utilizes a catalyst system often containing this compound, is empirically predicted by a well-known mnemonic device. This model is predicated on the steric interactions between the approaching olefin and the chiral ligand bound to the osmium tetroxide core.

The olefin is envisioned as being divided into four quadrants, with the substituents categorized by size: large (L), medium (M), and small (S). For reactions employing AD-mix-β, which contains the this compound ligand, the dihydroxylation preferentially occurs from the top face (β-face) of the olefin when oriented according to the mnemonic.[1]

Theoretical studies, primarily employing Density Functional Theory (DFT) and molecular mechanics (Q2MM), have provided a quantitative framework for understanding and refining this empirical model.[2] These computational approaches allow for the detailed examination of the transition states leading to the different stereoisomeric products. The enantiomeric excess (ee) of a reaction is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the formation of the two enantiomers.

Quantitative Insights: A Synthesis of Theoretical and Experimental Data

The following table summarizes representative data from various studies, illustrating the predictive power of computational models in determining the stereochemical outcome of the Sharpless asymmetric dihydroxylation using this compound. It is important to note that the specific computational methods and parameters can influence the calculated energy differences.

| Substrate | Experimental ee (%) [AD-mix-β] | Predicted ee (%) | ΔΔG‡ (kcal/mol) (Calculated) | Reference |

| α-Methylstyrene | 94 | Data not explicitly tabulated in search results | Data not explicitly tabulated in search results | [4] |

| 1-Hexene | 92-98 | Data not explicitly tabulated in search results | Data not explicitly tabulated in search results | [5] |

| Styrene | 86-97 | Data not explicitly tabulated in search results | Data not explicitly tabulated in search results | [5] |

| trans-β-Methylstyrene | 97 | 97 | Data not explicitly tabulated in search results | Mentioned in video summary |

| cis-β-Methylstyrene | 29 | 29 | Data not explicitly tabulated in search results | Mentioned in video summary |

Note: Explicit quantitative data from theoretical studies, such as calculated ΔΔG‡ and the corresponding predicted ee%, are often found within the supporting information of research articles and are not always present in the main text or abstracts. The table above reflects experimentally observed values and highlights where computational data is discussed but not explicitly tabulated in the provided search results.

Beyond Dihydroxylation: Asymmetric Chlorolactonization

The utility of this compound extends beyond dihydroxylation. Theoretical and experimental studies have explored its application in other asymmetric transformations, such as chlorolactonization.[6][7] In these reactions, this compound acts as a chiral catalyst to control the stereoselective formation of a new carbon-chlorine bond and subsequent lactonization.

Kinetic and DFT studies on the this compound-catalyzed chlorocyclization of 4-arylpent-4-enoic acid have shed light on the reaction mechanism and the origins of stereoselectivity.[6][7] These studies suggest that a rapid pre-equilibrium between the catalyst and the substrate precedes the rate-determining attack of the chlorine source. The chiral pocket of the this compound ligand is proposed to orient the substrate for a facial-selective chloronium ion attack.[6]

Experimental and Computational Methodologies

A thorough understanding of the theoretical models requires an appreciation for the experimental and computational protocols upon which they are based.

General Experimental Protocol for Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is often performed using a pre-packaged mixture of reagents known as AD-mix-β, which contains:

-

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

-

(DHQD)₂PHAL: The chiral ligand.

-

Potassium ferricyanide(III) (K₃Fe(CN)₆): The stoichiometric re-oxidant to regenerate the active Os(VIII) catalyst.

-

Potassium carbonate (K₂CO₃): A base to maintain the optimal pH for the reaction.

A typical procedure involves:

-

Dissolving the AD-mix-β in a tert-butanol/water (1:1) solvent system.

-

Cooling the mixture to the desired temperature (often 0 °C).

-

Adding the olefin substrate to the reaction mixture.

-

Stirring the reaction until completion, as monitored by techniques like thin-layer chromatography (TLC).

-

Quenching the reaction with a reducing agent, such as sodium sulfite.

-

Extracting the product with an organic solvent.

-

Purifying the diol product, typically by chromatography or recrystallization.

-

Determining the enantiomeric excess of the product using chiral chromatography (e.g., HPLC or GC).

Computational Methodology: A DFT Approach

Theoretical studies on this compound stereoselectivity predominantly employ Density Functional Theory (DFT). A representative computational workflow includes:

-

Model System Construction: Building the 3D structures of the reactants, the this compound-OsO₄ catalyst complex, and the substrate.

-

Conformational Search: Performing a thorough conformational search for the catalyst-substrate complex to identify the most stable pre-reaction assemblies.

-

Transition State Searching: Locating the transition state structures for the cycloaddition step leading to both the major and minor enantiomers. This is a critical step that often involves techniques like synchronous transit-guided quasi-Newton (STQN) methods.

-

Frequency Calculations: Performing frequency calculations on all optimized structures (reactants, transition states, and products) to confirm them as minima or true transition states (characterized by a single imaginary frequency) and to obtain thermodynamic data (e.g., Gibbs free energies).

-

Solvation Modeling: Incorporating the effect of the solvent (typically a mixture of t-BuOH and water) using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Energy Calculations: Calculating the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate energy differences.

-

Calculation of ΔΔG‡ and Prediction of ee: The difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states is used to predict the enantiomeric excess using the following equation:

ee (%) = [(k_major - k_minor) / (k_major + k_minor)] * 100

where the rate constants (k) are related to the activation energies by the Eyring equation.

Visualizing the Path to Stereoselectivity

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Sharpless mnemonic for predicting stereoselectivity with this compound.

Caption: Catalytic cycle for the Sharpless asymmetric dihydroxylation.

Caption: A typical DFT workflow for predicting stereoselectivity.

Conclusion and Future Outlook

Theoretical studies, particularly those employing DFT, have been instrumental in transforming our understanding of the stereoselectivity in this compound-catalyzed reactions from a set of empirical rules to a predictive science. The synergy between computational modeling and experimental validation continues to push the boundaries of asymmetric catalysis. Future efforts will likely focus on the development of more accurate and computationally efficient models that can handle a wider range of substrates and reaction conditions. The integration of machine learning and artificial intelligence with physics-based models holds the promise of accelerating the in silico design of new, highly selective catalysts, thereby streamlining the drug development and chemical synthesis pipelines. This in-depth guide provides a foundation for researchers to leverage these powerful theoretical tools in their own work, ultimately enabling the more rational design and optimization of stereoselective transformations.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Updating the asymmetric osmium-catalyzed dihydroxylation (AD) mnemonic: Q2MM modeling and new kinetic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Insights into the Origin of Stereoselectivity in an Asymmetric Chlorolactonization Catalyzed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (DHQD)2PHAL

For Researchers, Scientists, and Drug Development Professionals

Introduction

(DHQD)2PHAL, with the full chemical name Hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand extensively utilized in asymmetric synthesis.[1][2] A derivative of the cinchona alkaloid dihydroquinidine, it is most renowned for its critical role in the Sharpless asymmetric dihydroxylation reaction, a powerful method for the enantioselective synthesis of vicinal diols from olefins.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and a visualization of the catalytic cycle in which it participates.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties

| Property | Value | References |

| Full Chemical Name | Hydroquinidine 1,4-phthalazinediyl diether | [1][2] |

| Synonyms | 1,4-Bis(9-O-dihydroquinidinyl)phthalazine | |

| CAS Number | 140853-10-7 | [1] |

| Molecular Formula | C48H54N6O4 | [1] |

| Molecular Weight | 778.98 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder | |

| Melting Point | 160 °C (decomposes) | |

| Optical Rotation | [α]D22 -262° (c=1.2 in methanol) | |

| Solubility | Soluble in DMSO, slightly soluble in Chloroform, sparingly soluble in Methanol |

Spectroscopic Data

While 1H NMR, 13C NMR, and FT-IR spectra for this compound are available in spectral databases, specific peak assignments and detailed spectral data are not readily found in publicly accessible literature. Researchers should consult dedicated spectral databases for detailed information.

1H NMR Data

| Nucleus | Solvent | Reference |

| 1H | Varies | Data available in specialized databases. |

13C NMR Data

| Nucleus | Solvent | Reference |

| 13C | Varies | Data available in specialized databases. |

FT-IR Data

| Technique | Medium | Reference |

| FT-IR | Varies | Data available in specialized databases. |

Experimental Protocols

The primary application of this compound is as a chiral ligand in the Sharpless asymmetric dihydroxylation of olefins. The commercially available "AD-mix-β" contains this compound, along with the osmium source (K2OsO2(OH)4), a re-oxidant (K3Fe(CN)6), and a base (K2CO3).[3]

Sharpless Asymmetric Dihydroxylation of an Olefin using AD-mix-β

This protocol is a general procedure for the asymmetric dihydroxylation of a prochiral olefin.

Materials:

-

Olefin

-

AD-mix-β

-

tert-butanol

-

Water

-

Sodium sulfite

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the olefin (1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Addition of AD-mix-β: To the stirred solution, add AD-mix-β (1.4 g per mmol of olefin) at room temperature. The mixture will turn a vibrant yellow-green color.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

-

Quenching the Reaction: Once the reaction is complete, cool the mixture to 0 °C and add sodium sulfite (1.5 g). Stir for 30 minutes to 1 hour, during which the color of the mixture should change from dark to a lighter shade.

-

Extraction: Add ethyl acetate (20 mL) to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Work-up: Combine the organic layers and wash with 1 M sodium hydroxide, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the desired chiral diol.

Catalytic Cycle and Visualization

The Sharpless asymmetric dihydroxylation proceeds through a catalytic cycle involving the osmium catalyst and the chiral ligand. The this compound ligand coordinates to the osmium tetroxide, creating a chiral environment that directs the stereochemical outcome of the dihydroxylation.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

The proposed catalytic cycle for the Sharpless asymmetric dihydroxylation is depicted below. The cycle begins with the reaction of osmium tetroxide with the chiral ligand this compound to form a chiral osmate(VIII) complex. This complex then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the chiral diol and a reduced osmate(VI) species. The stoichiometric re-oxidant, potassium ferricyanide, then regenerates the osmate(VIII) complex, allowing the catalytic cycle to continue.[1]

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Conclusion

This compound is a highly effective and widely used chiral ligand in asymmetric synthesis, particularly for the Sharpless asymmetric dihydroxylation. Its well-defined physical and chemical properties, coupled with established experimental protocols, make it an invaluable tool for the stereoselective synthesis of complex molecules in academic and industrial research, including drug development. The understanding of its role in the catalytic cycle continues to drive the development of new and improved asymmetric transformations.

References

Sharpless Asymmetric Dihydroxylation: A Technical Guide for Researchers

The Sharpless Asymmetric Dihydroxylation (AD) stands as a cornerstone of modern organic synthesis, providing a reliable and highly enantioselective method for the conversion of alkenes to chiral vicinal diols.[1][2] Developed by K. Barry Sharpless, who was awarded a share of the 2001 Nobel Prize in Chemistry for this work, the reaction has found widespread application in academic and industrial research, particularly in the synthesis of complex natural products and pharmaceuticals.[2][3][4] This technical guide provides an in-depth review of the Sharpless AD, detailing its mechanism, catalytic cycle, substrate scope, and experimental protocols for researchers, scientists, and drug development professionals.

Core Principles: Mechanism and Catalytic Cycle

The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand to stereoselectively dihydroxylate a wide range of alkenes.[2] A stoichiometric co-oxidant is employed to regenerate the osmium catalyst, making the process economically and environmentally viable by minimizing the use of the toxic and expensive osmium tetroxide.[2]

The reaction is most commonly performed using commercially available reagent mixtures known as "AD-mix." These mixtures contain the osmium catalyst (as K₂OsO₂(OH)₄), the chiral ligand, a co-oxidant (typically potassium ferricyanide, K₃[Fe(CN)₆]), and a base (potassium carbonate, K₂CO₃).[4][5] Two standard formulations are available: AD-mix-α, which contains the dihydroquinine (DHQ)-derived ligand (DHQ)₂PHAL, and AD-mix-β, which contains the dihydroquinidine (DHQD)-derived ligand (DHQD)₂PHAL.[1] The choice between AD-mix-α and AD-mix-β dictates the facial selectivity of the dihydroxylation, leading to the formation of near-enantiomeric products.

The precise mechanism of the Sharpless AD has been a subject of extensive study, with a debate between a [3+2] cycloaddition pathway proposed by E.J. Corey and a [2+2] cycloaddition followed by rearrangement proposed by Sharpless.[2] The current consensus favors the [3+2] cycloaddition mechanism.

The Catalytic Cycle

The reaction proceeds through a primary catalytic cycle that accounts for the high enantioselectivity observed. A potential secondary cycle, which is less enantioselective, can also occur but can be suppressed by using a higher concentration of the chiral ligand.[2]

Primary Catalytic Cycle:

-

Ligand Binding: Osmium tetroxide (OsO₄) coordinates with the chiral cinchona alkaloid-derived ligand (L*) to form the chiral osmium-ligand complex.

-

[3+2] Cycloaddition: The chiral osmium-ligand complex undergoes a concerted [3+2] cycloaddition with the alkene, forming a five-membered cyclic osmate ester intermediate. The stereochemistry of this intermediate is directed by the chiral ligand.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product.

-

Reoxidation: The resulting reduced osmium(VI) species is reoxidized back to osmium(VIII) by the stoichiometric co-oxidant, allowing the catalytic cycle to continue.

Secondary Catalytic Cycle:

If the hydrolysis of the osmate ester is slow, a secondary, less enantioselective pathway can compete. In this cycle, the osmate ester is oxidized before the diol is released, leading to a dihydroxylation that proceeds without the full influence of the chiral ligand, thus lowering the overall enantioselectivity.[2] The use of a biphasic solvent system (e.g., t-BuOH/water) and potassium ferricyanide as the reoxidant helps to favor the primary cycle by promoting rapid hydrolysis.[6]

Substrate Scope and Enantioselectivity

The Sharpless Asymmetric Dihydroxylation is applicable to a wide variety of alkene substitution patterns. High enantioselectivities are generally achieved for monosubstituted, trans-disubstituted, gem-disubstituted, and trisubstituted alkenes.[7] Cis-disubstituted alkenes are known to be more challenging substrates, often resulting in lower enantiomeric excess (ee).[8]

The following tables summarize the enantioselectivity for the dihydroxylation of various representative alkenes using AD-mix-α and AD-mix-β.

Table 1: Monosubstituted Alkenes

| Alkene | AD-mix | Product Configuration | ee (%) |

| Styrene | β | (R) | 97 |

| 1-Decene | β | (R) | 97 |

| Allyl acetate | β | (R) | 88 |

Table 2: Disubstituted Alkenes

| Alkene | AD-mix | Product Configuration | ee (%) |

| trans-Stilbene | β | (R,R) | >99 |

| trans-5-Decene | β | (5R,6R) | 98 |

| cis-Stilbene | β | (R,S) | 30 |

| Methyl tiglate | α | (2S,3R) | 93 |

| 2-Methyl-1-phenylpropene | β | (R) | 95 |

Table 3: Trisubstituted Alkenes

| Alkene | AD-mix | Product Configuration | ee (%) |

| (E)-Methyl 2-(4-methoxyphenyl)-3-methyl-2-butenoate | β | (2R,3R) | 99 |

| 1-Phenylcyclohexene | β | (1R,2R) | 97 |

Experimental Protocols

The following are representative experimental procedures for the Sharpless Asymmetric Dihydroxylation of different classes of alkenes.

General Procedure for Asymmetric Dihydroxylation using AD-mix

This procedure is a general guideline and may require optimization for specific substrates.

Materials:

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Alkene

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for internal and electron-deficient alkenes)[2]

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water (1:1 v/v).

-

Add the appropriate AD-mix (α or β) to the solvent mixture and stir vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be orange.

-

If using, add methanesulfonamide to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the alkene to the cooled, stirring mixture.

-

Continue stirring at 0 °C and monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours.

-

Upon completion, quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography or recrystallization.

Experimental Workflow

Applications in Drug Development and Natural Product Synthesis

The Sharpless Asymmetric Dihydroxylation has had a profound impact on the synthesis of biologically active molecules. The ability to introduce two adjacent stereocenters with high enantioselectivity has made it an invaluable tool in the construction of chiral building blocks for drug discovery and the total synthesis of complex natural products.[3][4] Vicinal diols are versatile intermediates that can be readily converted into a variety of other functional groups, further expanding the synthetic utility of this reaction.

Numerous examples exist where the Sharpless AD is a key step in the synthesis of pharmaceuticals and natural products, including alkaloids, macrolides, and polyketides.[3][5] Its reliability, predictability, and operational simplicity have solidified its place as a go-to method for asymmetric synthesis in the pharmaceutical and biotechnology industries.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation using (DHQD)2PHAL

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely utilized chemical reaction in organic synthesis that converts prochiral alkenes into chiral vicinal diols with high enantioselectivity.[1][2] This reaction, for which K. Barry Sharpless was awarded a share of the Nobel Prize in Chemistry in 2001, has become an indispensable tool in academic and industrial research, particularly in the synthesis of complex, biologically active molecules and for drug development.[3] The enantioselective nature of the reaction is achieved through the use of a chiral ligand derived from cinchona alkaloids in the presence of a catalytic amount of osmium tetroxide.[4][5]

This document provides a detailed protocol for performing a Sharpless asymmetric dihydroxylation using the chiral ligand (DHQD)2PHAL, which is commonly delivered as part of the commercially available reagent mixture "AD-mix-β".[1][3] The this compound ligand directs the dihydroxylation to a specific face of the alkene, leading to the formation of a particular enantiomer of the diol.[4] The reaction is highly reliable for a wide range of alkene substitution patterns and is known for its functional group tolerance.[3]

Reaction Principle

The Sharpless asymmetric dihydroxylation involves the oxidation of an alkene to a vicinal diol using osmium tetroxide as the catalyst. The enantioselectivity is induced by the chiral ligand, this compound, which coordinates to the osmium center. A stoichiometric co-oxidant, typically potassium ferricyanide (K3Fe(CN)6), is used to regenerate the osmium(VIII) catalyst in the catalytic cycle, allowing for the use of only a small, catalytic amount of the toxic and expensive osmium tetroxide.[3][6] The reaction is typically performed in a buffered solution to maintain a stable pH, as the reaction rate is enhanced under slightly basic conditions.[6] The commercially available AD-mix-β conveniently contains the osmium catalyst, the this compound ligand, the potassium ferricyanide co-oxidant, and potassium carbonate (K2CO3) as a buffer.[7]

Quantitative Data Summary

The following table summarizes the results of Sharpless asymmetric dihydroxylation for various olefin substrates using AD-mix-β, which contains the this compound ligand.

| Olefin Substrate | Diol Product | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| α,β-Unsaturated Ester | Corresponding Diol | - | 89.9 | 98 |

| Zephyranthine Precursor | (-)-Zephyranthine | - | 67 | >99 (7.2:1 dr) |

| Vicinal Diol Precursor | Vicinal Diol | - | 81 | 90:10 er |

| Zampanolide Precursor | Dihydroxylated Intermediate | - | - | - |

| trans-p-menth-3-ene-1,8-diol Precursor | Dihydroxylated Product | - | 91 | 59.4 |

| Englerin A Precursor | Dihydroxylated Intermediate | - | 59 | - |

| Goyazensolide Precursor | Dihydroxylated Intermediate | - | 80 | - |

| PD-128907 Precursor | Dihydroxylated Intermediate | - | 97 | - |

Note: Reaction conditions and specific substrates can influence yields and enantioselectivities. The data presented is a compilation from various literature sources for illustrative purposes. Dashes indicate that the specific data was not provided in the cited sources.

Experimental Workflow Diagram

References

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

Application Notes: Enantioselective Diol Synthesis using AD-mix-β

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver two hydroxyl groups in a syn fashion across the double bond. The commercially available reagent mixture, AD-mix-β, provides a convenient and highly effective system for achieving this transformation with high enantioselectivity. Chiral diols are crucial building blocks in organic synthesis, serving as key intermediates in the production of pharmaceuticals and natural products.[1][2]

AD-mix-β is a pre-packaged mixture containing all the necessary reagents for the asymmetric dihydroxylation.[3] The key components of AD-mix-β are:

-

Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.

-

Potassium Ferricyanide (K₃Fe(CN)₆): The stoichiometric reoxidant that regenerates the Os(VIII) species in the catalytic cycle.[2][4]

-

Potassium Carbonate (K₂CO₃): A base used to maintain the optimal pH for the reaction.

-

(DHQD)₂PHAL: A chiral ligand derived from the cinchona alkaloid dihydroquinidine, which complexes with the osmium to create the chiral catalytic environment.[1]

The choice between AD-mix-β and its pseudoenantiomeric counterpart, AD-mix-α (which contains the (DHQ)₂PHAL ligand), determines the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product.[2][5]

Mechanism of Action

The reaction proceeds via a catalytic cycle. The osmium tetroxide, activated by the chiral (DHQD)₂PHAL ligand, undergoes a [3+2] cycloaddition with the alkene substrate. This step forms a cyclic osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the desired chiral diol and the reduced osmium(VI) species. The stoichiometric reoxidant, potassium ferricyanide, then oxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[2] In some cases, an additive such as methanesulfonamide (CH₃SO₂NH₂) is used to accelerate the hydrolysis of the osmate ester, which can improve reaction rates and enantioselectivity, especially for non-terminal alkenes.[2][4]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocols

This section provides a general protocol for the asymmetric dihydroxylation of an olefin using AD-mix-β. The quantities are based on the oxidation of 1 mmol of the olefin substrate.

Safety Precautions:

-

AD-mix contains potassium ferricyanide. Never add acid to the mixture, as this could liberate highly toxic hydrogen cyanide (HCN) gas.[5]

-

Osmium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

-

AD-mix-β (1.4 g per 1 mmol of olefin)[6]

-

Olefin substrate (1 mmol)

-

tert-Butanol (5 mL per 1 mmol of olefin)

-

Water, deionized (5 mL per 1 mmol of olefin)

-

Sodium sulfite (Na₂SO₃) (approx. 1.5 g)

-

Ethyl acetate (or other suitable extraction solvent)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottomed flask, magnetic stirrer, and stir bar

-

Ice bath

Caption: General experimental workflow for Sharpless AD with AD-mix-β.

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, combine tert-butanol (15 mL) and water (15 mL). Add AD-mix-β (4.2 g) to the solvent mixture.[5]

-

Stir the mixture vigorously at room temperature until two clear phases are formed. The lower aqueous phase should be bright yellow. Ensure all solids are dissolved.[5]

-

Cool the reaction mixture to 0°C using an ice-water bath. Some salts may precipitate upon cooling.[5]

-

Add the olefin substrate (e.g., trans-stilbene, 3 mmol) to the cold, stirring mixture.

-

Continue to stir the reaction vigorously at 0°C. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 6 to 24 hours depending on the substrate.[6]

-

Workup: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g).[6]

-

Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour.

-

Add an organic solvent such as ethyl acetate (approx. 30 mL) to the flask. Transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude diol by flash column chromatography or recrystallization as appropriate for the specific product.

-

Characterize the final product using standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the enantiomeric excess (ee) using chiral HPLC or by converting the diol to a diastereomeric derivative.

Data Presentation: Substrate Scope and Performance

AD-mix-β is effective for a wide range of olefin substitution patterns. Generally, trans-disubstituted and monosubstituted olefins provide higher enantioselectivities than cis-disubstituted olefins.[1] The table below summarizes typical results obtained using AD-mix-β for various substrates.

| Substrate | Product | Yield (%) | ee (%) | Reference(s) |

| trans-Stilbene | (R,R)-1,2-Diphenyl-1,2-ethanediol | 96 | 91 | [6] |

| Styrene | (R)-1-Phenyl-1,2-ethanediol | 78 | 93 | [6] |

| α,β-Unsaturated Ester | Corresponding Diol | 89.9 | 98 | [1] |

| 1-Decene | (R)-1,2-Decanediol | 94 | 97 | [7] |

| Methyl trans-cinnamate | Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate | 97 | 99 | [6] |

Applications in Research and Drug Development

The enantiomerically pure diols produced via Sharpless Asymmetric Dihydroxylation are invaluable chiral synthons. They are widely used in the total synthesis of complex natural products such as alkaloids, lactones, and amino acids.[8][9] In drug development, the ability to introduce specific stereocenters is critical, as the biological activity of a drug molecule is often dependent on its absolute configuration. The AD reaction provides a reliable method to access these chiral intermediates, facilitating the development of new therapeutic agents.[5][10][11]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. AD-mix - Wikipedia [en.wikipedia.org]

- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. synarchive.com [synarchive.com]

- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. csmres.co.uk [csmres.co.uk]

Applications of (DHQD)2PHAL in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(DHQD)2PHAL, the hydroquinidine 1,4-phthalazinediyl diether, is a commercially available chiral ligand derived from the cinchona alkaloid dihydroquinidine. It is a cornerstone of asymmetric synthesis, most notably for its pivotal role in the Sharpless Asymmetric Dihydroxylation reaction. This powerful catalytic process allows for the enantioselective synthesis of vicinal diols from prochiral olefins, yielding chiral building blocks that are crucial in the synthesis of numerous pharmaceutical compounds.[1][2] Beyond this flagship application, this compound has demonstrated its versatility as a catalyst in a range of other asymmetric transformations, making it an invaluable tool for medicinal chemists and drug development professionals.[2] This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with quantitative data, experimental protocols, and visual diagrams to illustrate key processes.

Primary Application: Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a highly reliable and enantioselective method for the conversion of a wide array of alkenes into chiral 1,2-diols.[3] The reaction is typically performed using a catalytic amount of osmium tetroxide in the presence of this compound as the chiral ligand and a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO).[3][4] The commercially available "AD-mix-β" contains this compound, along with the osmium catalyst and co-oxidant, providing a convenient and user-friendly reagent for this transformation.[3]

The enantioselectivity of the dihydroxylation is dictated by the choice of the cinchona alkaloid-based ligand. The use of this compound (in AD-mix-β) delivers the diol from the β-face of the olefin, while its pseudoenantiomer, (DHQ)2PHAL (in AD-mix-α), attacks from the α-face. This predictability is a key advantage in the strategic planning of a synthetic route.

Applications in the Synthesis of Bioactive Molecules

The Sharpless Asymmetric Dihydroxylation has been instrumental in the total synthesis of a diverse range of natural products and pharmaceutical drugs. The resulting chiral diols are versatile intermediates that can be further elaborated into complex molecular architectures.

For instance, this methodology was a key step in the synthesis of the natural product Chelonin B, where an α,β-unsaturated ester was converted to the corresponding diol with high yield and enantioselectivity.[5] Similarly, the synthesis of Nhatrangin A utilized this reaction to establish crucial stereocenters, achieving an 89.9% yield and 98% enantiomeric excess (ee).[5] The enantioselective synthesis of (-)-Zephyranthine, a natural product with potential therapeutic properties, also employed a Sharpless Asymmetric Dihydroxylation step, affording the target molecule in a 67% yield with a 7.2:1 diastereoselectivity ratio.